molecular formula C11H16N2OS B5810744 1-(2-Ethoxyphenyl)-3-ethylthiourea

1-(2-Ethoxyphenyl)-3-ethylthiourea

Cat. No.: B5810744
M. Wt: 224.32 g/mol
InChI Key: LDFBPQIAAFZVNQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-ethylthiourea is a substituted thiourea derivative characterized by a 2-ethoxyphenyl group attached to one nitrogen atom and an ethyl group to the other. Thioureas are well-studied for their diverse applications in coordination chemistry, catalysis, and medicinal chemistry due to their ability to act as ligands and enzyme inhibitors . The 2-ethoxy substituent on the phenyl ring may influence molecular conformation and intermolecular interactions compared to positional isomers (e.g., 4-ethoxy derivatives) .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBPQIAAFZVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyaniline with ethyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can yield corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like alkyl halides, solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-ethylthiourea has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-ethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Molecular Conformation

Thiourea derivatives exhibit conformational variability depending on substituent position and electronic nature:

  • 1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea (): The 4-ethoxyphenyl group likely induces different packing compared to 2-substituted analogs.
  • 1-(2-Aminoethyl)-3-phenylthiourea (): The aminoethyl group facilitates N–H···S and N–H···N hydrogen bonds, forming tapes along the crystallographic b-axis. The dihedral angle between the phenyl ring and thiourea moiety is 44.9°, indicating significant torsion .
  • 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea (): The electron-withdrawing chloro and methoxy groups stabilize the thione form, with shortened C–S (1.67 Å) and C–N (1.34 Å) bonds. Intramolecular N–H···O and intermolecular N–H···S bonds drive dimerization .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns critically influence solid-state structures:

Compound Hydrogen-Bonding Motifs Structural Outcome Reference
1-(2-Aminoethyl)-3-phenylthiourea N–H···S, N–H···N Tapes along b-axis
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea N–H···S (intermolecular), N–H···O (intramolecular) Centrosymmetric dimers
1-(2-Hydroxyethyl)-3-phenylthiourea O–H···S, N–H···S Layered networks

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